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Compound of Interest

Compound Name:
Methyl 4-chloropicolinate

hydrochloride

Cat. No.: B017519 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

characterization and comparison of Methyl 4-chloropicolinate hydrochloride, its key

derivatives, and a common alternative.

This guide provides a detailed comparison of the physicochemical properties and analytical

characterization of Methyl 4-chloropicolinate hydrochloride, Methyl 4-aminopicolinate, and

Methyl 4-hydroxypicolinate. Additionally, it includes data for a common alternative, Methyl 4-

bromopicolinate, to offer a broader perspective for synthetic and analytical applications. The

information presented is supported by experimental data and detailed protocols for key

analytical techniques.

Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic data for Methyl 4-

chloropicolinate and its amino and hydroxy derivatives. This data is crucial for identification,

purity assessment, and predicting the chemical behavior of these compounds.

Table 1: Physicochemical Properties
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Property
Methyl 4-
chloropicolinate[1]
[2][3]

Methyl 4-
aminopicolinate[4]
[5][6]

Methyl 4-
hydroxypicolinate[
7][8][9]

Molecular Formula C₇H₆ClNO₂ C₇H₈N₂O₂ C₇H₇NO₃

Molecular Weight (

g/mol )
171.58 152.15 153.14

Melting Point (°C) 50-52 129-130 Not available

Boiling Point (°C) 105-111 (2-3 Torr) 333.7 (760 mmHg) Not available

Appearance Brown solid
White to light yellow

powder/crystal
Not available

Solubility
Chloroform (Slightly),

Methanol (Slightly)

N,N-

Dimethylformamide

(Very soluble),

Methanol (Soluble),

Glacial acetic acid

(Sparingly soluble),

Chloroform (Very

slightly soluble), Water

(Practically insoluble)

Not available

Table 2: ¹H NMR Spectral Data (Chemical Shift δ, ppm)

Proton
Methyl 4-
chloropicolinate
(CDCl₃)

Methyl 4-
aminopicolinate
(DMSO-d₆)

Methyl 4-
hydroxypicolinate
(CD₃OD)

-OCH₃ ~3.9 ~3.8 ~3.9

Pyridine H-3 ~8.0 ~6.8 ~7.0

Pyridine H-5 ~7.4 ~6.5 ~6.7

Pyridine H-6 ~8.6 ~7.9 ~8.0
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Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data (Chemical Shift δ, ppm)

Carbon
Methyl 4-
chloropicolinate
(CDCl₃)

Methyl 4-
aminopicolinate
(DMSO-d₆)

Methyl 4-
hydroxypicolinate
(CD₃OD)

-OCH₃ ~53 ~52 ~53

C=O ~165 ~166 ~167

Pyridine C-2 ~150 ~152 ~151

Pyridine C-3 ~125 ~110 ~115

Pyridine C-4 ~145 ~155 ~160

Pyridine C-5 ~123 ~108 ~112

Pyridine C-6 ~150 ~149 ~148

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 4: Mass Spectrometry Data (m/z)

Derivative Molecular Ion (M⁺) Key Fragment Ions

Methyl 4-chloropicolinate
171/173 (due to ³⁵Cl/³⁷Cl

isotopes)

140/142 ([M-OCH₃]⁺), 112/114

([M-COOCH₃]⁺)

Methyl 4-aminopicolinate 152
121 ([M-OCH₃]⁺), 93 ([M-

COOCH₃]⁺)

Methyl 4-hydroxypicolinate 153
122 ([M-OCH₃]⁺), 94 ([M-

COOCH₃]⁺)

Comparison with an Alternative: Methyl 4-
bromopicolinate
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For applications requiring a different reactivity profile, Methyl 4-bromopicolinate serves as a

common alternative to its chloro-analogue. The carbon-bromine bond is generally more

reactive towards nucleophilic substitution and cross-coupling reactions than the carbon-

chlorine bond.

Table 5: Comparison of Methyl 4-chloropicolinate and Methyl 4-bromopicolinate

Property Methyl 4-chloropicolinate Methyl 4-bromopicolinate

Molecular Formula C₇H₆ClNO₂ C₇H₆BrNO₂

Molecular Weight ( g/mol ) 171.58[3] 216.03

Reactivity of C-X Bond Lower Higher

Typical Applications Intermediate in synthesis

Intermediate in cross-coupling

reactions (e.g., Suzuki,

Buchwald-Hartwig)

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and

comparable characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds, 16-64 scans.

Process the data with appropriate phasing and baseline correction. Reference the

spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds, 1024 or more scans.

Process the data and reference the spectrum to the solvent peak.

High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compounds and monitor reaction progress.

Procedure:

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a

compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.

HPLC System:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes,

and then return to initial conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detector: UV detector at 254 nm.
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Analysis: Inject 10 µL of the sample and record the chromatogram. The retention time and

peak area are used to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile derivatives and impurities.

Procedure:

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS System:

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

MS Interface Temperature: 280 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram and mass spectra

of the peaks are used for identification and quantification.

Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of

Methyl 4-chloropicolinate derivatives.
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Caption: General workflow for the synthesis and characterization of picolinate derivatives.

Analytical Techniques Relationship
This diagram shows the relationship between the different analytical techniques and the

information they provide for the characterization of the target compounds.
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Caption: Relationship between analytical techniques and the information obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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